6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide
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Overview
Description
6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and hexanamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide involves multiple steps. The key steps include the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization to introduce the hexanamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents for oxidation or reduction. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications .
Mechanism of Action
The mechanism of action of 6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-amino-5,6-dimethylthieno[2,3-d]pyrimidine-2(1H)-thione: Shares a similar thieno[3,2-d]pyrimidine core but differs in functional groups and overall structure.
Pyrido[4,3-d]pyrimidines: Another class of compounds with a similar bicyclic structure but different substituents and properties.
Uniqueness
6-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C30H34N4O4S |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
6-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |
InChI |
InChI=1S/C30H34N4O4S/c1-3-23-9-6-7-10-24(23)32-27(36)20-34-25-16-18-39-28(25)29(37)33(30(34)38)17-8-4-5-11-26(35)31-19-22-14-12-21(2)13-15-22/h6-7,9-10,12-16,18H,3-5,8,11,17,19-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI Key |
TYZZNZDANSCOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=C(C=C4)C)SC=C3 |
Origin of Product |
United States |
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